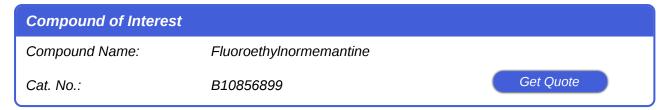




Application Notes and Protocols: Radiolabeling of [18F]-Fluoroethylnormemantine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]-Fluoroethylnormemantine ([18F]-FNM) is a positron emission tomography (PET) tracer derived from memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This radiotracer is designed to bind to the phencyclidine (PCP) site within the NMDA receptor's ion channel, which is primarily accessible when the channel is in its open and active state.[1][2] The overexcitation of NMDA receptors is implicated in various neurological and neuropsychiatric disorders, including Alzheimer's disease and schizophrenia.[1] Therefore, [18F]-FNM serves as a promising tool for in vivo imaging and quantification of NMDA receptor activity, offering potential for preclinical research and clinical diagnostics in neurology and psychiatry.[1]

These application notes provide a detailed protocol for the automated radiosynthesis and quality control of [18F]-FNM.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the radiosynthesis and properties of [18F]-**Fluoroethylnormemantine**.

Table 1: Radiosynthesis and Product Characteristics



Parameter	Value	Reference
Radiochemical Yield (end of synthesis)	10.5% ± 3%	[2]
Mean Activity	3145 MBq	[2]
Specific Activity	> 355 GBq/µmol	[2]
Synthesis Time	Not specified	
Radiochemical Purity	> 99%	

Table 2: Physicochemical and In Vitro Properties

Parameter	Value	Reference
Log D	1.93	[2]
IC50 of [19F]-FNM	$6.1 \times 10^{-6} \text{ M}$	[1][2]
Ki	3.5 μΜ	[2]

Experimental Protocols Materials and Equipment

- Precursor: 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane (1)
- Automated Synthesis Module: Raytest® SynChrom R&D fluorination module or similar.[1][2]
- Reagents:
 - [18F]Fluoride
 - o Kryptofix 2.2.2. (K222)
 - Potassium carbonate (K₂CO₃)
 - Acetonitrile (anhydrous)



- Dimethylsulfoxide (DMSO)
- Hydrochloric acid (HCl)
- Ethanol
- Water for injection
- Sodium chloride (0.9%)
- Purification:
 - Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector.
 - Sep-Pak C18 cartridge
- Quality Control:
 - Analytical High-Performance Liquid Chromatography (HPLC) system with radioactivity and UV detectors.
 - Phenomenex Luna® C18 column (4.6 x 150 mm) or equivalent.[2]
 - Thin-Layer Chromatography (TLC) scanner.

Radiosynthesis of [18F]-Fluoroethylnormemantine

The automated radiosynthesis of [18F]-FNM is a two-step process involving a nucleophilic substitution followed by a deprotection step.

Step 1: Nucleophilic Fluorination

- [18F]Fluoride Trapping and Elution:
 - Aqueous [18F]fluoride is trapped on an anion exchange cartridge.
 - The trapped [18F]fluoride is eluted into the reactor vessel with a solution of Kryptofix 2.2.2.
 and potassium carbonate in acetonitrile/water.



· Azeotropic Drying:

• The water is removed from the reactor by azeotropic distillation with acetonitrile under a stream of nitrogen or helium. This step is repeated to ensure anhydrous conditions.

Fluorination Reaction:

- The precursor, 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane (1), dissolved in DMSO, is added to the dried [18F]fluoride/K222 complex.[2]
- The reaction mixture is heated to initiate the nucleophilic substitution of the tosylate group with [18F]fluoride.
- This reaction forms the fluorinated intermediate, tert-butyl [3-(2-fluoroethyl)tricyclo[3.3.1.13,7]decan-1-yl]carbamate.

Step 2: Deprotection

- · Acid Hydrolysis:
 - After the fluorination reaction, an aqueous solution of hydrochloric acid is added to the reactor.
 - The mixture is heated to remove the tert-butyloxycarbonyl (Boc) protecting group.
- Neutralization:
 - The reaction mixture is neutralized with a suitable base.

Purification

- Semi-Preparative HPLC:
 - The crude product is purified by semi-preparative reverse-phase HPLC.[2]
 - The fraction containing [18F]-FNM is collected. The retention time for [18F]-FNM is approximately 15 minutes with a flow rate of 2 ml/minute.
- Formulation:



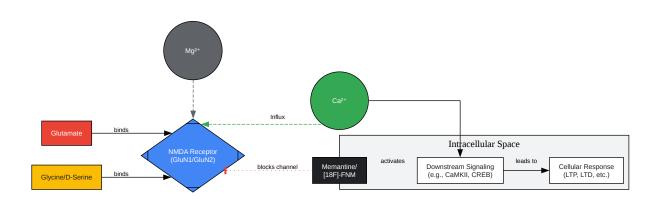
- The collected fraction is passed through a Sep-Pak C18 cartridge to remove HPLC solvents.[2]
- The final product is eluted from the cartridge with ethanol and diluted with a 0.9% sodium chloride solution for injection.[2]

Quality Control

- Analytical HPLC:
 - The radiochemical purity and identity of the final product are determined by analytical HPLC.[2]
 - A co-injection of the final product with a non-radioactive [19F]-FNM reference standard is performed to confirm the identity of the radiolabeled compound.[2]
 - The mobile phase is a mixture of ethanol and another suitable aqueous buffer.
 - The column used is a Phenomenex Luna® C18 (4.6 x 150 mm).[2]
 - Detection is performed using a radioactivity detector and a UV detector (at 217 nm).
- Other Quality Control Tests:
 - pH: The pH of the final formulation should be within the acceptable range for intravenous injection.
 - Radionuclidic Purity: The radionuclidic purity is determined using a gamma-ray spectrometer.
 - Residual Solvents: Gas chromatography is used to determine the concentration of residual solvents (e.g., ethanol, acetonitrile, DMSO).
 - Sterility and Endotoxin Testing: These tests are performed to ensure the product is safe for administration.

Visualizations

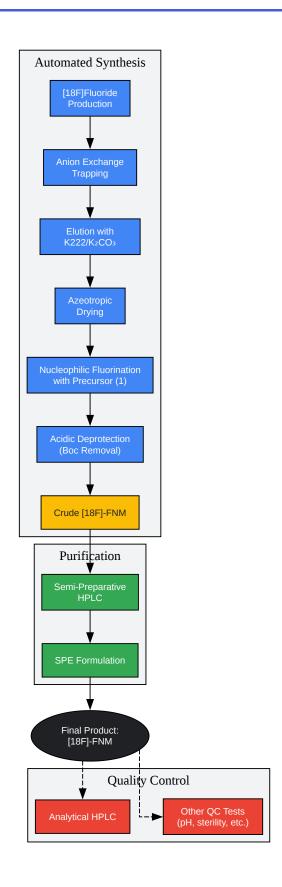




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Caption: NMDA receptor signaling pathway and the mechanism of action of Memantine/[18F]-FNM.





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Caption: Experimental workflow for the automated radiosynthesis of [18F]-Fluoroethylnormemantine.

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References

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